5-(2-Phenylethynyl)furan-3-carboxylic acid
Overview
Description
5-(2-Phenylethynyl)furan-3-carboxylic acid is an organic compound with the molecular formula C13H8O3 and a molecular weight of 212.2 g/mol. This compound is characterized by its furan ring structure substituted with a phenylethynyl group and a carboxylic acid group at the 3-position
Scientific Research Applications
5-(2-Phenylethynyl)furan-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of furan derivatives with biological systems.
Industry: It can be used in the development of new materials and chemical processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylethynyl)furan-3-carboxylic acid typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the dehydration of 1,4-dihydro-2,6-dimethyl-4H-pyran-4-one.
Phenylethynyl Group Addition: The phenylethynyl group can be introduced via a Sonogashira cross-coupling reaction, which involves the reaction of furan-3-boronic acid with phenylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Phenylethynyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 5-(2-phenylethynyl)furan-3-ol.
Substitution: The phenylethynyl group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Furan-3,4-dicarboxylic acid
Reduction: 5-(2-phenylethynyl)furan-3-ol
Substitution: Various substituted furan derivatives
Mechanism of Action
The mechanism by which 5-(2-Phenylethynyl)furan-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
5-(2-Phenylethynyl)furan-3-carboxylic acid can be compared with other similar compounds, such as:
Furan-3-carboxylic acid: Lacks the phenylethynyl group.
Phenylacetylene: Lacks the furan ring and carboxylic acid group.
Furan-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Properties
IUPAC Name |
5-(2-phenylethynyl)furan-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)11-8-12(16-9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZNXBGLAHTTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111580-55-2 | |
Record name | 5-(2-phenylethynyl)furan-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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